molecular formula C23H18N2O3S B3479342 8-allyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

8-allyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B3479342
M. Wt: 402.5 g/mol
InChI Key: QSTJMBJZVQTUBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-allyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, also known as AMCH, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

8-allyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide exerts its therapeutic effects by targeting multiple signaling pathways involved in cell growth, inflammation, and oxidative stress. It has been shown to inhibit the activity of various enzymes, including COX-2, MMP-9, and HDACs, which play a crucial role in cancer progression and inflammation. 8-allyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide also activates the Nrf2/ARE pathway, which regulates the expression of antioxidant genes and protects cells from oxidative stress.
Biochemical and Physiological Effects:
8-allyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has been found to have a range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

8-allyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its high solubility in water and its ability to penetrate the blood-brain barrier. However, its low stability and short half-life limit its use in long-term experiments.

Future Directions

There are several future directions for research on 8-allyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, including the identification of its molecular targets, the development of more stable derivatives, and the evaluation of its potential therapeutic applications in other fields of medicine. Additionally, further studies are needed to investigate the safety and toxicity profile of 8-allyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide in vivo.
In conclusion, 8-allyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that exhibits promising therapeutic potential in cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves the modulation of multiple signaling pathways, and it has a range of biochemical and physiological effects. While 8-allyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, its low stability and short half-life limit its use in long-term studies. Further research is needed to fully understand the therapeutic potential of 8-allyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide and its safety profile in vivo.

Scientific Research Applications

8-allyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that 8-allyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide exhibits anti-tumor activity by inducing apoptosis and inhibiting angiogenesis in cancer cells. It also exhibits anti-inflammatory activity by suppressing the production of inflammatory cytokines. Additionally, 8-allyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-oxo-8-prop-2-enylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3S/c1-3-8-16-11-7-12-17-13-18(22(27)28-20(16)17)21(26)25-23-24-19(14(2)29-23)15-9-5-4-6-10-15/h3-7,9-13H,1,8H2,2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTJMBJZVQTUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-allyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
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8-allyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
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8-allyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
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8-allyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 6
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8-allyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

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